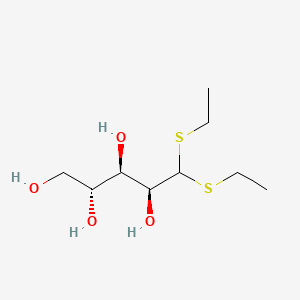
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of nitro groups at the 2 and 4 positions, a trifluoromethyl group at the alpha position, and a benzyl alcohol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic reactions. One common method includes the nitration of alpha-(trifluoromethyl)benzyl alcohol to introduce nitro groups at the 2 and 4 positions. This process requires careful control of reaction conditions, such as temperature and the use of nitrating agents like nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 2,4-dinitro-alpha-(trifluoromethyl)benzaldehyde or 2,4-dinitro-alpha-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2,4-diamino-alpha-(trifluoromethyl)benzyl Alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique functional groups that may impart specific pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and molecular targets, making the compound of interest for further study.
類似化合物との比較
Similar Compounds
2,4-Dinitrobenzyl Alcohol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Alpha-(trifluoromethyl)benzyl Alcohol:
2,4-Dinitro-alpha-(methyl)benzyl Alcohol: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical behavior.
Uniqueness
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of nitro and trifluoromethyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
分子式 |
C8H5F3N2O5 |
|---|---|
分子量 |
266.13 g/mol |
IUPAC名 |
1-(2,4-dinitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5F3N2O5/c9-8(10,11)7(14)5-2-1-4(12(15)16)3-6(5)13(17)18/h1-3,7,14H |
InChIキー |
NSFGBBGXGZHKHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















